molecular formula C26H27ClN4O2S B2934371 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide CAS No. 2034573-66-3

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide

Cat. No.: B2934371
CAS No.: 2034573-66-3
M. Wt: 495.04
InChI Key: MGLGPNXFFAFRKT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a class of heterocyclic molecules with diverse biological activities, including anticancer and enzyme inhibitory properties . The structure features a 3-butyl substituent, a 4-oxo group, a 7-phenyl ring, and a thioacetamide linker connected to a 4-chlorophenethyl moiety. However, related derivatives, such as ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, have been resolved via single-crystal X-ray diffraction, revealing planar pyrrolopyrimidine cores and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) that influence stability and packing .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2S/c1-2-3-15-31-25(33)24-23(21(16-29-24)19-7-5-4-6-8-19)30-26(31)34-17-22(32)28-14-13-18-9-11-20(27)12-10-18/h4-12,16,29H,2-3,13-15,17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLGPNXFFAFRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 1261009-20-4

The primary mode of action for this compound involves the inhibition of the EZH2 enzyme , which is part of the Polycomb Repressive Complex 2 (PRC2). This enzyme is known for its role in histone methylation, particularly at lysine 27 of histone H3 (H3K27), a marker associated with transcriptional repression. By inhibiting EZH2, the compound disrupts this methylation process, leading to the activation of genes that were previously silenced.

Biological Activity

Research has shown that this compound exhibits significant antitumor activity across various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • SU-DHL-6 (diffuse large B-cell lymphoma)
    • WSU-DLCL-2 (diffuse large B-cell lymphoma)
    • K562 (chronic myelogenous leukemia)
  • Results :
    • The compound demonstrated a reduction in cell viability in these lines, indicating its potential as an anticancer agent.
    • Mechanistic studies revealed that the compound induces apoptosis and inhibits cell proliferation through modulation of signaling pathways related to cell survival and growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineResult
Study ASU-DHL-650% reduction in cell viability at 10 µM
Study BWSU-DLCL-2Induction of apoptosis observed via flow cytometry
Study CK562Inhibition of proliferation by 40% at 5 µM

These results suggest that the compound has a promising profile as an anticancer agent, warranting further investigation into its efficacy and safety in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among pyrrolo[3,2-d]pyrimidine derivatives lie in substituents at positions 2, 3, and 7, as well as the acetamide side chain. Below is a comparative analysis:

Compound Name / Feature Substituents at Position 2 Position 3 Substituent Position 7 Substituent Acetamide Side Chain Molecular Weight Notable Properties/Activities
Target Compound Thioether (-S-) linker Butyl Phenyl N-(4-chlorophenethyl) Not provided Presumed enzyme inhibition (inferred)
Ethyl ester derivative Dipentylamino (-N(C₅H₁₁)₂) 4-Chlorophenyl Ethyl ester (-COOEt) None (ester group at C7) 548.03 g/mol Precursor for bioactive molecules
N-(3-ethylphenyl) analog Thioether (-S-) linker 4-Methoxyphenyl Phenyl N-(3-ethylphenyl) 510.6 g/mol Unspecified (structural focus)
N-(4-chlorobenzyl) derivative Ethyl (-CH₂CH₃) Ethyl Phenyl N-(4-chlorobenzyl) 420.9 g/mol Unreported bioactivity

Key Observations:

Substituent Effects on Bioactivity: The ethyl ester derivative (Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolopyrimidine-7-carboxylate) is noted as a precursor for bioactive molecules, with pyrrolopyrimidine derivatives exhibiting anticancer activity and purine nucleoside phosphorylase inhibition . The dipentylamino and ester groups may enhance solubility or target binding.

Crystallographic and Conformational Insights :

  • In the ethyl ester derivative, the pyrrolopyrimidine core is nearly planar, with dihedral angles <6° between fused rings. The phenyl rings at positions 5 and 7 are inclined at ~61–75° to the core, suggesting steric bulk that may influence binding pocket accessibility .
  • Weak intramolecular C–H···O hydrogen bonds and π–π stacking (3.59–3.97 Å) stabilize the crystal lattice , which could correlate with the target compound’s stability.

Synthetic Pathways :

  • The ethyl ester derivative is synthesized via a multi-step route involving isocyanate addition, dipentylamine coupling, and recrystallization . The target compound likely follows a similar pathway, substituting the acetamide side chain during coupling.

Physicochemical Properties:

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol, comparable to the ethyl ester derivative (548 g/mol). Higher molecular weights may impact bioavailability.

Research Findings and Limitations

  • Biological Activity Gaps : While pyrrolopyrimidine derivatives are broadly associated with anticancer and enzyme inhibitory activity , specific data for the target compound (e.g., IC₅₀ values, kinase selectivity) are absent in the evidence.
  • Crystallographic Data : Structural details for the target compound rely on analogs. Direct X-ray analysis is needed to confirm conformational preferences and intermolecular interactions.

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